

Spectroscopic Characterization and Synthesis of 1-Azidoheptane: A Technical Guide

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Compound of Interest

Compound Name: 1-Azidoheptane
CAS No.: 44961-22-0
Cat. No.: B2543133

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Executive Summary & Structural Context

1-Azidoheptane (Heptyl azide) is a primary alkyl azide widely utilized as a building block in organic synthesis, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "Click Chemistry."^{[1][2]} Its seven-carbon aliphatic chain provides a lipophilic linker often used to modify polar pharmacophores or surface materials.^{[1][2]}

This guide provides a definitive technical breakdown of its spectroscopic signature (NMR, IR, MS) and a validated synthesis protocol. It prioritizes the causal relationship between the azido functional group and the observed spectral data, allowing researchers to validate their products with high confidence.^[1]

Compound Identity

Property	Value
IUPAC Name	1-Azidoheptane
CAS Number	29756-42-1
Molecular Formula	
Molecular Weight	141.22 g/mol
Structure	

Safety Protocols (Critical)

Warning: Organic Azide Hazards Before synthesis or handling, you must evaluate the stability of the target azide. **1-Azidoheptane** falls into a "borderline" safety category that requires strict adherence to the C/N Ratio Rule.^[1]

The C/N Ratio Rule

For an organic azide to be considered non-explosive and isolable, the ratio of carbon atoms to nitrogen atoms must generally satisfy:

- **1-Azidoheptane** Calculation: 7 Carbons / 3 Nitrogens = 2.33.^{[1][2]}

Interpretation: This ratio is below the safe threshold of 3.^{[1][2]} While heptyl azide is frequently synthesized, it should ideally be stored in solution and not distilled to dryness if possible.^{[1][2]} Pure isolation is possible but carries a risk of decomposition or explosion if subjected to heat, shock, or friction.^[1]

- Storage: Store cold (), in the dark, and preferably in solution (e.g., DCM or Toluene).
- Disposal: Quench excess azide with the Staudinger reduction (Triphenylphosphine) or specific chemical waste protocols; never pour down the drain (reacts with copper/lead pipes to form explosive metal azides).^{[1][2]}

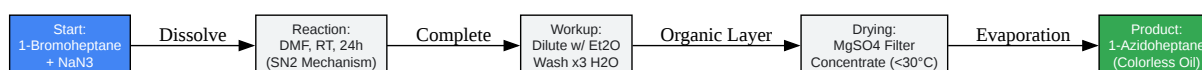
Synthesis & Sample Preparation

The standard synthesis utilizes a Nucleophilic Substitution () of 1-bromoheptane with Sodium Azide.[1]

Validated Protocol

- Reagents: 1-Bromoheptane (1.0 eq), Sodium Azide (, 1.5 eq), DMF (Dimethylformamide, anhydrous).
- Procedure:
 - Dissolve 1-bromoheptane in DMF (0.5 M concentration).
 - Add carefully (solid addition).[1][2]
 - Stir at room temperature for 18–24 hours (or for 4 hours).
 - Workup: Dilute with Diethyl Ether (), wash with water (to remove DMF and unreacted azide), then wash with brine.
 - Drying: Dry organic layer over , filter, and concentrate carefully under reduced pressure (do not heat bath).

Workflow Diagram



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Infrared Spectroscopy (IR)

The IR spectrum provides the most immediate and diagnostic confirmation of the azide functional group.

Key Diagnostic Peak

Frequency ()	Intensity	Assignment	Causal Explanation
2090 – 2100	Strong	Asymmetric Stretch	The linear azide moiety () exhibits a strong dipole change during asymmetric stretching, resulting in a dominant peak in the "triple bond" region where few other functional groups appear. [1] [2]
2850 – 2960	Medium	Stretch	Standard symmetric and asymmetric stretching of the heptyl alkyl chain (hybridized carbons). [1] [2]

Self-Validation: If the peak at

is weak or absent, the substitution failed. If a peak remains at

(C-Br stretch), the reaction is incomplete.[\[1\]](#)

NMR Spectroscopy

NMR analysis confirms the carbon skeleton and the specific attachment of the azide group.

The electronegativity of the azide group (

) causes distinct deshielding effects on the

-methylene protons and carbons.

NMR Data (400 MHz,)

Shift (, ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
3.25	Triplet ()	2H	(C1)	Diagnostic: Deshielded by the electron-withdrawing azide nitrogen.[1] [2] Appears as a triplet due to coupling with the adjacent .[1][2]
1.60	Quintet	2H	(C2)	Moderately deshielded; splits into a quintet (couples to and).[1][2]
1.25 – 1.35	Multiplet	8H	Bulk (C3-C6)	The "methylene envelope" typical of aliphatic chains; too distant from the azide to feel significant inductive effects. [1]
0.89	Triplet	3H	Terminal (C7)	Standard terminal methyl group.[1][2]

NMR Data (100 MHz,)

Shift (, ppm)	Assignment	Mechanistic Insight
51.5	(C1)	Diagnostic: The carbon directly attached to the azide is significantly downfield compared to a bromo-alkane precursor (typically ppm).[1]
28.9	(C2)	Slight inductive effect.[1][2]
31.7, 28.8, 26.7, 22.6	Bulk	Characteristic resonances for a heptyl chain.[1][2]
14.1	Terminal	Standard methyl shift.

Mass Spectrometry (MS)

Mass spectrometry of organic azides is unique because the molecular ion () is often invisible due to the facile loss of molecular nitrogen ().

Fragmentation Pathway

- Ionization: ESI (Electrospray) or EI (Electron Impact).[1][2]
- Base Peak: Often or alkyl fragments.[1][2]
- Diagnostic Loss: The loss of 28 mass units () is the "fingerprint" of an azide.[1][2]

Observed Peaks (ESI+):

- m/z 114:

(Protonated nitrene/amine species).[1][2]

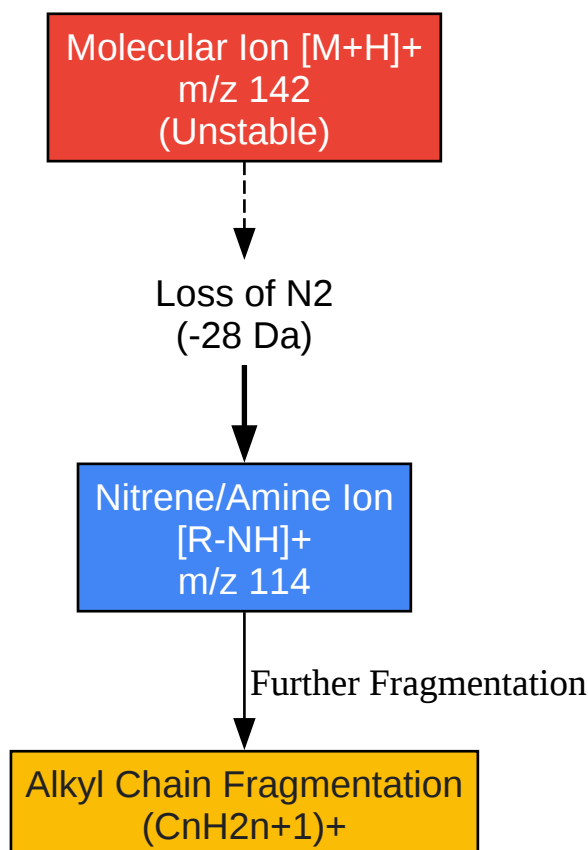
- m/z 142:

(Rare, usually only seen in very soft ionization).[1][2]

- m/z 164:

(Sodium adduct, more stable than protonated form).[1][2]

Fragmentation Logic Diagram



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